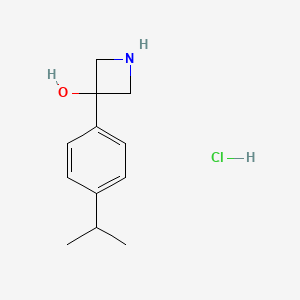

3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

Formation of Azetidine Ring: The aldehyde undergoes a cyclization reaction with an appropriate amine to form the azetidine ring.

Hydroxylation: The azetidine ring is then hydroxylated to introduce the hydroxyl group at the 3-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(4-Propan-2-ylphenyl)azetidin-3-one.

Reduction: Formation of 3-(4-Propan-2-ylphenyl)azetidine.

Substitution: Formation of various substituted azetidines depending on the electrophile used.

Scientific Research Applications

3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

- 3-(4-Ethylphenyl)azetidin-3-ol;hydrochloride

- 3-(4-Propylphenyl)azetidin-3-ol;hydrochloride

Uniqueness

3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to its analogs.

Biological Activity

3-(4-Propan-2-ylphenyl)azetidin-3-ol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 230.73 g/mol

The structure includes an azetidine ring, which is known for its role in various biological activities. The presence of the propan-2-ylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including 3-(4-Propan-2-ylphenyl)azetidin-3-ol. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 3-(4-Propan-2-ylphenyl)azetidin-3-ol | MCF-7 | TBD | |

| 1,4-diarylazetidinone | MDA-MB-231 | 5.0 | |

| 4-substituted azetidinones | HT-29 | 10.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the efficacy of these compounds in targeting cancer cells.

The mechanism by which azetidine derivatives exert their anticancer effects often involves:

- Induction of Apoptosis : Many studies report that these compounds can trigger programmed cell death in tumor cells.

- Tubulin Destabilization : Certain azetidine derivatives destabilize microtubules, disrupting mitosis and leading to cell cycle arrest.

CCR6 Modulation

Research has shown that some azetidine derivatives act as modulators of the CCR6 receptor, which is implicated in various inflammatory and autoimmune diseases. These compounds may offer therapeutic benefits in conditions like multiple sclerosis by promoting myelin repair .

Safety and Toxicity

Safety assessments are crucial for understanding the therapeutic window of these compounds. Preliminary toxicity studies suggest that while some azetidine derivatives exhibit promising biological activity, they may also present toxicity at higher concentrations.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on the effects of 3-(4-Propan-2-ylphenyl)azetidin-3-ol on MCF-7 breast cancer cells demonstrated significant growth inhibition compared to control groups. The study utilized various concentrations to determine the compound's IC50 value, which was found to be comparable to established anticancer agents.

Case Study 2: CCR6 Receptor Modulation

In a separate investigation, researchers evaluated the efficacy of azetidine derivatives as CCR6 antagonists in vitro. The results indicated that these compounds could significantly reduce CCR6-mediated signaling pathways, suggesting their potential use in treating inflammatory diseases.

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12;/h3-6,9,13-14H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXDEBZZYUVJFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2(CNC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.